molecular formula C20H25BrN2O2 B12301584 Quinine (Hydrobromide)

Quinine (Hydrobromide)

Cat. No.: B12301584
M. Wt: 405.3 g/mol
InChI Key: HDZGBIRSORQVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinine hydrobromide is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial agent and is known for its bitter taste. Quinine hydrobromide is used in various medicinal applications, particularly for its antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinine hydrobromide is synthesized by reacting quinine with hydrobromic acid. The reaction typically involves dissolving quinine in an appropriate solvent, such as ethanol or water, and then adding hydrobromic acid to form the hydrobromide salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the salt .

Industrial Production Methods: Industrial production of quinine hydrobromide involves large-scale extraction of quinine from cinchona bark, followed by its conversion to the hydrobromide salt. The process includes purification steps to remove impurities and ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Quinine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Quinine hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of quinine hydrobromide involves its interference with the malaria parasite’s ability to break down and digest hemoglobin. Quinine accumulates in the parasite’s food vacuoles, leading to the formation of toxic heme aggregates that ultimately kill the parasite. Additionally, quinine affects ion channels and cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness of Quinine Hydrobromide: Quinine hydrobromide is unique due to its historical significance as one of the first antimalarial agents and its continued use despite the development of newer drugs. Its distinct bitter taste and use in beverages also set it apart from other antimalarial compounds .

Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZGBIRSORQVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.